{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene
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Overview
Description
{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene is an organic compound with the molecular formula C13H19ClO. It is characterized by a benzene ring substituted with a chlorinated pentyl group and an oxy-methyl linkage. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene typically involves the reaction of 5-chloro-4-methylpentanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the chlorinated group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol compounds (R-SH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Methyl-substituted benzene derivatives
Substitution: Hydroxyl, amine, or thiol-substituted benzene derivatives
Scientific Research Applications
{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
- 4-ANPP (4-anilinopiperidine)
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chlorinated pentyl group and an oxy-methyl linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H19ClO |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
(5-chloro-4-methylpentoxy)methylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-12(10-14)6-5-9-15-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |
InChI Key |
UBZBEUKVEQKWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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